molecular formula C17H13FN2OS B2712949 3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one CAS No. 895123-58-7

3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one

Cat. No.: B2712949
CAS No.: 895123-58-7
M. Wt: 312.36
InChI Key: JCTUMLIUFQRCKG-UHFFFAOYSA-N
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Description

3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazinone core substituted with a phenyl group and a 4-fluorobenzylthio moiety, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one typically involves the reaction of 4-fluorobenzyl chloride with 1-phenylpyrazin-2(1H)-one in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the thioether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazinone ring or the phenyl group.

    Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced pyrazinone derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and molecular interactions depend on the specific application and target of interest .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-fluorobenzyl)thio]-1-phenylpyrazin-2(1H)-one
  • 4-cyclopropyl-3-((4-fluorobenzyl)thio)-5-methyl-4H-1,2,4-triazole

Uniqueness

3-{[(4-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and biological activity, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-1-phenylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2OS/c18-14-8-6-13(7-9-14)12-22-16-17(21)20(11-10-19-16)15-4-2-1-3-5-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCTUMLIUFQRCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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